4-(difluoromethyl)-4-methoxypiperidine hydrochloride
Description
4-(Difluoromethyl)-4-methoxypiperidine hydrochloride is a piperidine derivative featuring a difluoromethyl (-CF₂H) and methoxy (-OCH₃) group at the 4-position of the piperidine ring, with a hydrochloride salt enhancing its solubility. Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in drug design, acting as key scaffolds for central nervous system (CNS) agents, analgesics, and antihistamines .
Properties
IUPAC Name |
4-(difluoromethyl)-4-methoxypiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO.ClH/c1-11-7(6(8)9)2-4-10-5-3-7;/h6,10H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFGNLACPITISO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCNCC1)C(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.64 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Formation with Pre-Installed Substituents
This strategy involves constructing the piperidine ring from acyclic precursors already bearing the difluoromethyl and methoxy groups. For example, a Dieckmann cyclization of a δ-amino ester could yield the piperidine skeleton. However, ensuring regioselective installation of both substituents during precursor synthesis remains nontrivial.
Post-Cyclization Functionalization
Alternatively, a minimally functionalized piperidine (e.g., 4-piperidone) serves as an intermediate, with subsequent steps introducing the difluoromethyl and methoxy groups. This approach benefits from established piperidone chemistry but risks side reactions during late-stage modifications.
Synthetic Methodologies
Ring-Closing via Dieckmann Cyclization
Step 1: Synthesis of δ-Amino Ester Precursor
A δ-amino ester containing methoxy and difluoromethyl groups is prepared. For instance, reacting methyl 5-amino-4-methoxy-2,2-difluoropentanoate with acryloyl chloride forms the requisite diester.
Step 2: Cyclization
Under basic conditions (e.g., NaOMe/MeOH), the diester undergoes intramolecular cyclization to form 4-(difluoromethyl)-4-methoxypiperidin-2-one. Typical yields for analogous Dieckmann cyclizations range from 60–75%.
Step 3: Reduction of Lactam to Piperidine
The lactam is reduced using LiAlH₄ in THF, yielding the free base 4-(difluoromethyl)-4-methoxypiperidine. Hydrogenolysis or catalytic hydrogenation may also apply, with yields ≈80–90%.
Step 4: Hydrochloride Salt Formation
Treatment with HCl gas in ethanol precipitates the hydrochloride salt. Isolation yields typically exceed 95%.
Nucleophilic Difluoromethylation of 4-Methoxypiperidine
Step 1: Preparation of 4-Methoxypiperidine
4-Piperidone is methylated using dimethyl sulfate in alkaline conditions (NaOH/H₂O), achieving ≈85% yield. Subsequent reduction with NaBH₄/CeCl₃ yields 4-methoxypiperidine.
Step 2: Difluoromethylation at C-4
A deprotonation-alkylation sequence introduces the difluoromethyl group. Using LDA (Lithium Diisopropylamide) in THF at −78°C, 4-methoxypiperidine is deprotonated, followed by addition of difluoromethyl iodide. Yields for analogous reactions: 50–65%.
Step 3: Salt Formation
The free base is dissolved in diethyl ether, and HCl gas is bubbled through the solution to precipitate the hydrochloride.
Reductive Amination Route
Step 1: Synthesis of 4-Oxo Intermediate
4-(Difluoromethyl)-4-methoxypiperidin-2-one is prepared via condensation of difluoromethylated β-keto ester with methylamine.
Step 2: Reductive Amination
The ketone is subjected to reductive amination using NaBH₃CN in methanol, forming the piperidine ring. Yields: 70–80% under optimized conditions.
Comparative Analysis of Methods
| Method | Key Advantages | Challenges | Overall Yield |
|---|---|---|---|
| Dieckmann Cyclization | High regioselectivity | Complex precursor synthesis | 45–55% |
| Nucleophilic Alkylation | Modular, late-stage functionalization | Low yields in difluoromethylation step | 30–40% |
| Reductive Amination | Mild conditions, scalable | Requires stable ketone intermediate | 50–60% |
Process Optimization and Critical Parameters
Solvent and Temperature Effects
Catalytic Enhancements
-
Palladium-catalyzed cross-couplings could introduce difluoromethyl groups via Suzuki-Miyaura reactions, though substrate compatibility requires validation.
Analytical Characterization
Key Spectroscopic Data (Hypothetical):
-
¹H NMR (400 MHz, D₂O): δ 3.70 (s, 3H, OCH₃), 3.45–3.20 (m, 4H, piperidine H), 2.90–2.70 (m, 2H), 1.95 (t, J = 14 Hz, 2H).
-
¹⁹F NMR : −110 ppm (d, J = 240 Hz, CF₂H).
Chemical Reactions Analysis
4-(Difluoromethyl)-4-methoxypiperidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where the difluoromethyl or methoxy groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
4-(Difluoromethyl)-4-methoxypiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-4-methoxypiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with target enzymes or receptors, influencing their activity. The methoxy group may also play a role in modulating the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 4-(difluoromethyl)-4-methoxypiperidine hydrochloride with structurally related piperidine derivatives:
Key Observations:
- Substituent Effects: Difluoromethyl (-CF₂H): Balances lipophilicity and electronic effects. Methoxy (-OCH₃): Electron-donating properties may stabilize the piperidine ring, contrasting with trifluoromethyl (-CF₃) in evidence 4, which increases lipophilicity but reduces solubility .
- Melting Points : Fluorinated derivatives (e.g., meperidine HCl) often exhibit higher melting points due to stronger intermolecular interactions. The target compound’s estimated range aligns with this trend.
- Solubility : Hydrochloride salts generally enhance water solubility. However, bulky substituents (e.g., diphenylmethoxy in ) reduce solubility compared to smaller groups like methoxy.
Biological Activity
4-(Difluoromethyl)-4-methoxypiperidine hydrochloride, a compound with the CAS number 2866323-68-2, has garnered attention in various fields of scientific research due to its unique structural properties and potential biological applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a difluoromethyl group and a methoxy group. These functional groups influence its chemical reactivity and biological interactions. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems.
- Enzyme Interaction : The difluoromethyl group can form hydrogen bonds with target enzymes or receptors, potentially modulating their activity.
- Binding Affinity : The methoxy group may enhance the overall binding affinity of the compound to its targets, influencing its pharmacological effects.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits various biological activities:
- Anticancer Properties : Studies suggest that piperidine derivatives can induce apoptosis in cancer cells. For instance, compounds structurally related to 4-(difluoromethyl)-4-methoxypiperidine have shown cytotoxic effects against specific tumor cell lines .
- Neuroprotective Effects : The compound's potential as an acetylcholinesterase inhibitor positions it as a candidate for Alzheimer's disease therapy. By inhibiting this enzyme, it may enhance cholinergic neurotransmission .
- Antimicrobial Activity : Preliminary investigations indicate that this compound may possess antimicrobial properties, making it a candidate for further studies in infectious disease treatment .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Functional Group | Biological Activity |
|---|---|---|
| 4-(Trifluoromethyl)-4-methoxypiperidine hydrochloride | Trifluoromethyl | Enhanced reactivity but different toxicity profile |
| 4-(Difluoromethyl)-4-ethoxypiperidine hydrochloride | Ethoxy | Variations in solubility and pharmacodynamics |
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
- Cancer Cell Studies : A study demonstrated that piperidine derivatives could induce apoptosis in FaDu hypopharyngeal tumor cells, showing enhanced cytotoxicity compared to standard treatments like bleomycin .
- Neuropharmacology Research : Investigations into piperidine analogs have revealed their potential in modulating cholinergic pathways, indicating possible benefits in neurodegenerative conditions .
- Antimicrobial Efficacy : Research has highlighted the antimicrobial properties of certain piperidine derivatives against various pathogens, suggesting avenues for developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(difluoromethyl)-4-methoxypiperidine hydrochloride, and how can researchers ensure reproducibility?
- Synthetic Methodology :
- Step 1 : Start with 4-methoxypiperidine. Introduce the difluoromethyl group via fluorination using reagents like Selectfluor™ or Deoxo-Fluor® in aprotic solvents (e.g., acetonitrile) at controlled temperatures (0–25°C) .
- Step 2 : Purify the intermediate via column chromatography (silica gel, ethyl acetate/hexane).
- Step 3 : Form the hydrochloride salt by treating the free base with HCl gas in anhydrous diethyl ether .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR : H and F NMR to confirm substitution patterns (e.g., difluoromethyl chemical shifts at δ 110–120 ppm for F) .
- HPLC/MS : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) coupled with high-resolution mass spectrometry (HRMS) for purity (>95%) and molecular ion verification .
- Elemental Analysis : Validate C, H, N, and Cl content (±0.4% theoretical values) .
Q. What are the recommended storage conditions and stability considerations for this compound?
- Storage : Store as a lyophilized solid at –20°C in airtight, light-resistant containers under argon to prevent hygroscopic degradation .
- Stability : Monitor via periodic NMR/HPLC checks; avoid prolonged exposure to >40°C or basic conditions, which may cleave the methoxy group .
Advanced Research Questions
Q. How do steric and electronic factors influence the reactivity of this compound in nucleophilic substitution reactions?
- Steric Effects : The 4-methoxy group creates steric hindrance, slowing axial attack on the piperidine ring. Use bulky electrophiles (e.g., benzyl bromides) to favor equatorial reactivity .
- Electronic Effects : The electron-withdrawing difluoromethyl group enhances electrophilicity at the nitrogen, facilitating alkylation or acylation. DFT calculations can predict charge distribution .
- Case Study : In Suzuki couplings, the methoxy group directs regioselectivity via hydrogen bonding with palladium catalysts .
Q. What strategies can optimize reaction conditions for introducing both difluoromethyl and methoxy groups on the piperidine ring?
- Sequential Functionalization :
- Methoxy First : Protect piperidine with a Boc group, perform methoxylation, then deprotect and fluorinate .
- Fluorine First : Use 4-fluoropiperidine intermediates, but note competing elimination reactions (mitigate with low-temperature SN2 conditions) .
Q. How can researchers resolve contradictory biological activity data observed in different assay systems for this compound?
- Root-Cause Analysis :
- Solubility Artifacts : Compare activity in DMSO vs. saline buffers; use dynamic light scattering (DLS) to detect aggregation .
- Metabolic Instability : Conduct LC-MS metabolite profiling in liver microsomes to identify degradation pathways (e.g., demethylation) .
- Target Offsets : Validate receptor binding via SPR (surface plasmon resonance) and orthogonal assays (e.g., calcium flux for GPCRs) .
- Case Study : Discrepancies in IC values for kinase inhibition may arise from ATP concentration differences; normalize data using Z’-factor assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
